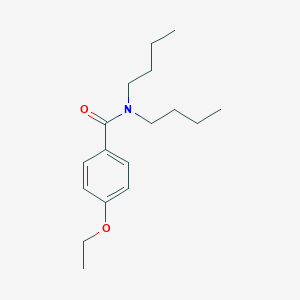
N,N-dibutyl-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibutyl-4-ethoxybenzamide, also known as DEET, is a commonly used insect repellent. It was first developed by the US Army in 1946 and has since become widely used in various commercial insect repellent products. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and fleas.
Wirkmechanismus
The exact mechanism of action of N,N-dibutyl-4-ethoxybenzamide is not fully understood. However, it is believed that N,N-dibutyl-4-ethoxybenzamide works by interfering with the insect's sense of smell. This makes it difficult for the insect to locate and bite the host.
Biochemical and Physiological Effects:
N,N-dibutyl-4-ethoxybenzamide has been shown to have low toxicity in humans. However, some studies have suggested that N,N-dibutyl-4-ethoxybenzamide may have negative effects on the nervous system. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is important for proper nerve function. Additionally, N,N-dibutyl-4-ethoxybenzamide has been shown to have some effects on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dibutyl-4-ethoxybenzamide is commonly used in laboratory experiments to control the presence of insects. It is effective in repelling a wide range of insects and is relatively easy to use. However, N,N-dibutyl-4-ethoxybenzamide can be expensive and may not be suitable for all research settings.
Zukünftige Richtungen
There are several future directions for research on N,N-dibutyl-4-ethoxybenzamide. One area of interest is the development of new insect repellents that are more effective and less toxic than N,N-dibutyl-4-ethoxybenzamide. Additionally, more research is needed to fully understand the mechanism of action of N,N-dibutyl-4-ethoxybenzamide and its potential effects on human health. Finally, there is a need for more research on the environmental impact of N,N-dibutyl-4-ethoxybenzamide and its use in commercial products.
In conclusion, N,N-dibutyl-4-ethoxybenzamide is a widely used insect repellent that has been extensively studied for its effectiveness in repelling a wide range of insects. While it has been shown to have low toxicity in humans, more research is needed to fully understand its potential effects on human health and the environment. There is also a need for the development of new insect repellents that are more effective and less toxic than N,N-dibutyl-4-ethoxybenzamide.
Synthesemethoden
The synthesis of N,N-dibutyl-4-ethoxybenzamide involves the reaction between 4-ethoxybenzoic acid and N,N-dibutylamine. The reaction is typically carried out in the presence of a catalyst such as thionyl chloride or phosphorus pentachloride. The resulting product is a yellow oil that is purified through distillation.
Wissenschaftliche Forschungsanwendungen
N,N-dibutyl-4-ethoxybenzamide has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. N,N-dibutyl-4-ethoxybenzamide is also commonly used in research studies to control the presence of insects in laboratory settings.
Eigenschaften
Molekularformel |
C17H27NO2 |
|---|---|
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
N,N-dibutyl-4-ethoxybenzamide |
InChI |
InChI=1S/C17H27NO2/c1-4-7-13-18(14-8-5-2)17(19)15-9-11-16(12-10-15)20-6-3/h9-12H,4-8,13-14H2,1-3H3 |
InChI-Schlüssel |
JOEPFMPYISEZDN-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)C1=CC=C(C=C1)OCC |
Kanonische SMILES |
CCCCN(CCCC)C(=O)C1=CC=C(C=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250473.png)
![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B250474.png)
![N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B250475.png)
![2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250476.png)
![2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)
![4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250481.png)
![4-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B250482.png)
![N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B250484.png)
![Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate](/img/structure/B250487.png)
![4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250489.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)
![N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B250493.png)
![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250494.png)
![2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B250496.png)